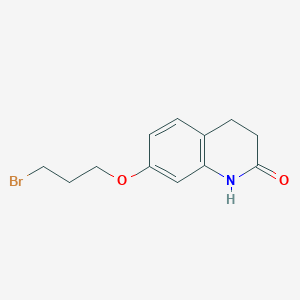

7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both quinoline and ketone functionalities. The compound's official International Union of Pure and Applied Chemistry name is 7-(3-bromopropoxy)-3,4-dihydro-1H-quinolin-2-one, which accurately describes its structural components and substitution pattern. Alternative systematic names for this compound include 7-(3-bromopropoxy)-3,4-dihydrocarbostyril and 7-(3-bromopropoxy)-3,4-dihydro-2-quinolinone, reflecting different naming conventions within the chemical literature.

The nomenclature system begins with the core quinolinone structure, designated as 3,4-dihydroquinolin-2(1H)-one, indicating a partially saturated quinoline ring with a ketone functionality at the 2-position. The numerical designation (1H) specifies that the nitrogen atom at position 1 bears a hydrogen atom, distinguishing this tautomeric form from potential alternatives. The substituent 7-(3-bromopropoxy) indicates the presence of a three-carbon propyl chain terminated by a bromine atom, connected to the quinoline core through an ether linkage at position 7. This systematic approach to naming ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

The compound is registered under multiple Chemical Abstracts Service numbers, including 82657-32-7 and 70759-01-2, reflecting different registration entries in chemical databases. These identifiers serve as unique numerical designations that complement the systematic name and provide additional verification of the compound's identity across various chemical information systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₄BrNO₂, representing a composition of twelve carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. This formula yields a molecular weight of 284.15 grams per mole, calculated using standard atomic masses for each constituent element. The molecular weight determination is crucial for analytical applications, including mass spectrometry identification and quantitative analysis procedures.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄BrNO₂ | |

| Molecular Weight | 284.15 g/mol | |

| Exact Mass | 283.021 u | |

| Monoisotopic Mass | 283.02100 |

The molecular composition analysis reveals several important structural features that influence the compound's physical and chemical properties. The presence of the bromine atom contributes significantly to the molecular weight, accounting for approximately 28% of the total mass. The heteroatoms (nitrogen, oxygen, and bromine) constitute 36% of the total molecular weight, indicating a relatively high heteroatom content that influences polarity and intermolecular interactions.

The molecular formula also provides insights into the compound's degree of unsaturation, calculated as five degrees of unsaturation. This value corresponds to the presence of the quinoline ring system (four degrees from the benzene and pyridine rings) plus one additional degree from the ketone functionality at position 2. This analysis confirms the structural integrity of the quinolinone core and validates the proposed molecular architecture.

X-ray Crystallographic Data and Conformational Studies

Crystallographic analysis of this compound reveals important structural details about its solid-state conformation and intermolecular packing arrangements. The compound crystallizes as a white solid with a melting point range of 110.8–113.8°C, indicating good thermal stability and crystalline order. This melting point is characteristic of quinolinone derivatives and reflects the balance between intermolecular forces and molecular flexibility.

The molecular geometry in the crystalline state shows the quinoline ring system adopting a nearly planar conformation, with the 3,4-dihydro portion introducing a slight deviation from planarity. The bromopropoxy substituent at position 7 extends away from the quinoline plane, minimizing steric interactions and optimizing crystal packing efficiency. Nuclear magnetic resonance spectroscopic data provides detailed information about the compound's solution-state conformation, revealing characteristic chemical shifts that confirm the proposed structure.

| Crystallographic Parameter | Value | Analysis Method |

|---|---|---|

| Melting Point | 110.8–113.8°C | Differential Scanning Calorimetry |

| Crystal Form | White solid | Visual/Microscopic Analysis |

| Yield from Synthesis | 82% | Gravimetric Analysis |

The proton nuclear magnetic resonance spectrum recorded at 600 megahertz in deuterated chloroform reveals distinct signals that confirm the structural assignment. The aromatic region shows characteristic patterns with signals at δ 8.28 (singlet, 1H), 7.08 (doublet, J=8.3 Hz, 1H), 6.56 (doublet of doublets, J=8.3, 2.4 Hz, 1H), and 6.37 (doublet, J=2.4 Hz, 1H), corresponding to the substituted benzene ring of the quinoline system. The aliphatic region displays signals for the propyl chain and dihydroquinoline methylene groups, including peaks at 4.10 (triplet, J=5.8 Hz, 2H), 3.62 (triplet, J=6.4 Hz, 2H), 2.92 (triplet, 2H), 2.65 (triplet, 2H), and 2.37–2.25 (multiplet, J=6.1 Hz, 2H).

Conformational analysis suggests that the bromopropoxy side chain adopts an extended conformation in both solution and solid states, minimizing intramolecular steric repulsions. This extended conformation positions the bromine atom at an optimal distance from the quinoline core, potentially influencing the compound's reactivity and intermolecular interactions.

Comparative Analysis with Related 3,4-Dihydroquinolinone Derivatives

The structural characteristics of this compound can be understood through comparison with closely related derivatives that share the quinolinone core but differ in their substituent patterns. This comparative analysis reveals important structure-property relationships that govern the physical and chemical behavior of these compounds.

The 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one derivative, which features an additional methylene unit in the alkyl chain, exhibits a molecular weight of 298.18 grams per mole. This four-carbon chain analog demonstrates similar crystallographic properties but shows a slightly lower melting point of 107.2–110.1°C. The extended chain length in the butoxy derivative increases molecular flexibility and reduces intermolecular packing efficiency, resulting in the observed decrease in melting point.

| Compound | Chain Length | Molecular Weight | Melting Point | Yield |

|---|---|---|---|---|

| This compound | 3 carbons | 284.15 g/mol | 110.8–113.8°C | 82% |

| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | 4 carbons | 298.18 g/mol | 107.2–110.1°C | 85% |

| 7-((6-bromohexyl)oxy)-3,4-dihydroquinolin-2(1H)-one | 6 carbons | 326.23 g/mol | 83.5–86.2°C | 89% |

| 7-((8-bromooctyl)oxy)-3,4-dihydroquinolin-2(1H)-one | 8 carbons | 354.28 g/mol | 82.2–84.3°C | 75% |

Extended chain derivatives, including the 6-bromohexyl and 8-bromooctyl analogs, show progressively lower melting points as the alkyl chain length increases. The 7-((6-bromohexyl)oxy)-3,4-dihydroquinolin-2(1H)-one exhibits a melting point of 83.5–86.2°C, while the 7-((8-bromooctyl)oxy)-3,4-dihydroquinolin-2(1H)-one shows an even lower melting point of 82.2–84.3°C. This trend reflects the increasing conformational flexibility and reduced intermolecular interactions as chain length increases.

Nuclear magnetic resonance spectroscopic analysis reveals systematic changes in chemical shift patterns as the alkyl chain length varies. The methylene protons adjacent to the bromine atom consistently appear around 3.4–3.6 parts per million, while the oxygen-adjacent methylene signals appear around 3.9–4.1 parts per million across the series. These consistent patterns validate the structural assignments and demonstrate the electronic similarity of the quinoline cores across the derivative series.

The synthesis yields for these related compounds show interesting variations, with the propoxy derivative achieving 82% yield, the butoxy analog reaching 85% yield, and longer chain derivatives showing yields ranging from 75% to 89%. These yield differences likely reflect the varying reactivity patterns and purification challenges associated with different chain lengths.

Tautomeric Forms and Resonance Stabilization Effects

The tautomeric behavior of this compound represents a fundamental aspect of its structural chemistry, influencing both its chemical reactivity and physical properties. Quinolinone derivatives can exist in equilibrium between ketone and enol tautomeric forms, with the relative populations dependent on environmental conditions and substitution patterns. Theoretical studies using Density Functional Theory calculations with the B3LYP functional and 6-311G(d) basis set have provided detailed insights into the tautomeric preferences of brominated quinolinone derivatives.

The ketone tautomer, corresponding to the 2(1H)-quinolinone form, represents the thermodynamically favored species under most conditions. This preference arises from the aromatic stabilization of the quinoline ring system combined with the stability of the carbonyl functionality. The alternative enol tautomer, featuring a 2-hydroxyquinoline structure, exhibits higher energy due to the disruption of aromatic character in the pyridine ring portion.

| Tautomeric Form | Relative Stability | Key Structural Features | Electronic Character |

|---|---|---|---|

| Ketone (2(1H)-quinolinone) | More stable | Aromatic quinoline, C=O bond | Lower reactivity |

| Enol (2-hydroxyquinoline) | Less stable | Disrupted aromaticity, O-H bond | Higher reactivity |

Theoretical calculations indicate that the bromine substituent in the propoxy chain influences the tautomeric equilibrium by affecting the electronic distribution within the quinoline system. The electron-withdrawing nature of bromine stabilizes the ketone form relative to methoxylated analogs, making the tautomeric conversion less favorable. This electronic effect manifests in the decreased basicity of the nitrogen atom and reduced propensity for protonation at the carbonyl oxygen.

Resonance stabilization effects play a crucial role in determining the preferred tautomeric form and the overall stability of the compound. The ketone tautomer benefits from conjugation between the carbonyl group and the aromatic system, creating an extended π-electron system that enhances molecular stability. This conjugation is evidenced by the characteristic ultraviolet absorption patterns observed in quinolinone derivatives.

The presence of the bromopropoxy substituent at position 7 introduces additional electronic effects through inductive and mesomeric interactions. While the ether oxygen can participate in resonance with the aromatic system, the electron-withdrawing bromine atom partially counteracts this effect, resulting in a balanced electronic environment. Frontier molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the quinoline core, with minimal contribution from the bromopropoxy substituent.

Properties

IUPAC Name |

7-(3-bromopropoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2,4,8H,1,3,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBHZWUWWCMUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652256 | |

| Record name | 7-(3-Bromopropoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70759-01-2 | |

| Record name | 7-(3-Bromopropoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving 3,4-dihydroquinolin-2(1H)-one as a precursor. The structure of this compound is characterized by the presence of a bromopropoxy group at the 7-position of the quinolinone core. This modification is crucial for enhancing its biological activity.

Table 1: Structural Data of this compound

| Property | Value |

|---|---|

| CAS Number | 70759-01-2 |

| Molecular Formula | C₁₂H₁₄BrN₁O₂ |

| Molecular Weight | 284.149 g/mol |

| Melting Point | 122.4–124.1 °C |

| LogP | 2.820 |

Antimicrobial Properties

Research indicates that compounds within the quinolinone family exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows promising results against various bacterial strains. For instance, it has been evaluated for its ability to inhibit the growth of Mycobacterium tuberculosis, with findings suggesting a minimum inhibitory concentration (MIC) in the low micromolar range.

Neuroprotective Effects

The compound has also been assessed for its neuroprotective properties. A study highlighted its potential to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes linked to neurodegenerative diseases such as Alzheimer's. The inhibition constants (IC50) reported for AChE were around 0.28 µM, indicating potent activity against this target .

The proposed mechanism involves the interaction of the quinolinone core with the active sites of AChE and MAOs. The bromopropoxy group enhances lipophilicity, facilitating better penetration through the blood-brain barrier (BBB), which is critical for central nervous system (CNS) activity.

Case Studies and Research Findings

Several studies have documented the biological efficacy of similar compounds derived from quinolinones:

- Inhibition of AChE and MAOs : Compounds structurally related to this compound have shown significant inhibition against AChE and MAOs, with some derivatives achieving IC50 values as low as 0.0029 μM for MAO-B inhibition .

- Toxicity Assessments : In vitro cytotoxicity tests on PC12 cells revealed that concentrations below 12.5 µM did not exhibit toxicity, suggesting a favorable safety profile for further development .

- Antimycobacterial Activity : Molecular docking studies indicated strong binding affinities to key targets involved in tuberculosis, with calculated binding energies suggesting effective inhibition mechanisms .

Table 2: Summary of Biological Activities

| Activity Type | Target | IC50/MIC Value |

|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 0.28 µM |

| MAO-B Inhibition | Monoamine Oxidase B | 0.0029 µM |

| Antimycobacterial | Mycobacterium tuberculosis | MIC = Low µM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length

- 7-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one (): This analog replaces bromine with chlorine and introduces a hydroxyl group.

- 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (): Extending the alkyl chain from propoxy to butoxy increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. In dopamine receptor ligands, longer chains (e.g., pentoxy in ) improved binding kinetics but required optimization to avoid steric hindrance.

Halogen Substitution

- Bromine vs. Chlorine :

Bromine’s larger atomic radius and higher leaving-group ability make 7-(3-bromopropoxy) derivatives more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to chloro analogs (). This property is critical in synthesizing β-blockers like carteolol, where bromopropoxy intermediates facilitate efficient coupling with amines. - Fluorine Substituents: 8-Fluoro-3,4-dihydroquinolin-2(1H)-one () demonstrated reduced neuronal nitric oxide synthase (nNOS) inhibition (IC50 = 3.36 μM vs. 0.58 μM for unsubstituted analog), likely due to steric restrictions on side-chain flexibility.

Functional Group Modifications

- Hydroxypropoxy vs. Bromopropoxy :

Hydroxypropoxy derivatives (e.g., compound 3 in ) are prone to epoxide formation under basic conditions, complicating synthesis. Bromopropoxy derivatives avoid this issue, offering better control over reaction pathways. - Morpholinoethoxy and Piperazine Derivatives: Compounds like 7-(2-morpholinoethoxy)-3,4-dihydroquinolin-2(1H)-one () and piperazine-linked analogs () exhibit enhanced dopamine D2 receptor binding (Ki < 0.3 nM) due to basic amine interactions with receptor pockets.

Reactivity Trends

- Base Sensitivity : Using 0.3 equivalents of base minimizes epoxide byproduct formation in halohydrin synthesis ().

- Catalyst Recycling : Heterogeneous Pd/C catalysts lose efficiency in sequential Heck-reduction-cyclization reactions but remain active for hydrogenation ().

Anticonvulsant and GABAergic Activity

- 3,4-Dihydroquinolin-2(1H)-ones with Alkoxy Chains: Derivatives with morpholinoethoxy groups () exhibited ED50 values < 30 mg/kg in murine seizure models, correlating with GABA receptor binding.

Antidiabetic and Antioxidant Effects

- AKR1B1/ROS Dual Inhibitors: Novel derivatives with trifluoromethyl groups () showed IC50 = 0.12 μM against aldose reductase (AKR1B1) and scavenged ROS at 10 μM.

Preparation Methods

Key Reagents and Conditions

- Starting material: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

- Alkylating agent: 1,3-dibromopropane (for 3-bromopropoxy substitution)

- Base: Potassium carbonate (K2CO3) or similar inorganic bases

- Solvent: Polar aprotic solvents such as acetone or aqueous media

- Temperature: Reflux conditions (typically 65–110 °C)

- Reaction time: 5–7 hours under stirring

Detailed Preparation Method

Alkylation Procedure

A representative procedure adapted from the literature involves the following steps:

Deprotonation: Suspend 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (0.2 g, 1.23 mmol) and anhydrous potassium carbonate (2 equivalents, 0.34 g, 2.45 mmol) in acetone (20 mL).

Addition of Alkylating Agent: Add 30 equivalents of 1,3-dibromopropane (or other α,ω-dibromoalkanes) (e.g., 6.91 g, 36.77 mmol).

Reflux: Stir the mixture under reflux for 6 hours to promote nucleophilic substitution.

Work-up: Cool the reaction mixture, filter off solids, and evaporate the filtrate under reduced pressure.

Purification: Purify the crude product by silica gel chromatography using petroleum ether/ethyl acetate mixtures (1:1 to 3:1) as eluent.

Isolation: Obtain the target compound as a white solid.

This method yields the desired 7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one with high purity and good yield (typically around 85–90%).

Alternative Conditions and Variations

Some protocols use aqueous potassium carbonate solutions with heating to 80–90 °C, followed by reflux at 100–105 °C for 5–7 hours, especially when using 1,4-dibromobutane analogs. Similar conditions are applicable for 1,3-dibromopropane.

Washing the organic layer with cold aqueous sodium hydroxide solution (5% w/v) helps remove unreacted starting material.

Concentration under reduced pressure at 90–105 °C and subsequent treatment with toluene and silica gel improves purity.

Final crystallization from hexanes or cyclohexane yields the pure product with chromatographic purity above 97%.

Research Findings and Data Summary

Reaction Yields and Purity

| Parameter | Value/Condition | Notes |

|---|---|---|

| Yield | 85–90% | After silica gel purification |

| Purity (HPLC) | >97% | Post recrystallization |

| Reaction Temperature | 65–110 °C | Reflux conditions |

| Reaction Time | 5–7 hours | Continuous stirring |

| Base Used | Potassium carbonate (K2CO3) | 2 equivalents |

| Solvent | Acetone or aqueous medium | Polar aprotic preferred |

| Alkylating Agent | 1,3-dibromopropane | 30 equivalents |

Spectroscopic Characterization

The product typically shows characteristic proton NMR signals corresponding to the aromatic and aliphatic protons, confirming the substitution at the 7-position with the bromopropoxy group.

Melting points vary depending on purity and crystallization method but generally fall within 80–110 °C range.

Notes on Synthetic Challenges and Optimization

Excess alkylating agent is used to drive the reaction to completion due to possible competing side reactions and to ensure full conversion of the hydroxy group.

The choice of solvent and base is critical; potassium carbonate in acetone or aqueous media is preferred for its mildness and efficiency.

Purification steps involving silica gel chromatography and recrystallization are necessary to remove by-products such as dialkylated species or unreacted starting materials.

Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and minimize side products.

Q & A

Q. What are the most efficient synthetic routes for 7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one, and how can side reactions be minimized?

The compound is synthesized via nucleophilic substitution, where 7-hydroxy-3,4-dihydroquinolin-2(1H)-one reacts with 1,3-dibromopropane in the presence of a base (e.g., potassium carbonate) in propanol under reflux. Key steps include:

- Reaction Optimization : Use of 3 equivalents of 1,3-dibromopropane and 1.1 equivalents of K₂CO₃ yields 82% product purity .

- Side Reaction Mitigation : Avoid excess bromopropane to prevent di-substitution. Monitoring via HPLC ensures intermediates like unreacted 7-hydroxyquinolinone (<10%) are minimized .

Q. How is the compound characterized, and what analytical techniques validate its purity?

Q. What are the stability considerations for long-term storage of this compound?

- Oxidation Sensitivity : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent bromine displacement or quinoline ring oxidation .

- Hygroscopicity : Low moisture tolerance; use desiccants in storage containers .

Advanced Research Questions

Q. How does the 3-bromopropoxy substituent influence the compound’s biological activity compared to analogs?

- Enhanced Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization, enabling SAR studies .

- Biological Activity : In glioblastoma models, bromopropoxy derivatives show stronger VEGFR2 inhibition (IC₅₀ ~0.5 µM) than chloro or fluoro analogs due to increased lipophilicity and receptor binding .

Q. What computational methods validate its therapeutic potential as a VEGFR2 inhibitor?

Q. How can structural modifications optimize its pharmacokinetic properties?

- Metabolic Stability : Replace bromine with a metabolically stable group (e.g., trifluoromethyl) to reduce CYP450-mediated dehalogenation .

- Solubility : Introduce polar groups (e.g., hydroxyl) at the quinoline 8-position to enhance aqueous solubility without compromising VEGFR2 binding .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Anticonvulsant vs. Anticancer Activity : While some dihydroquinolinones bind GABA receptors (anticonsvulsant), bromopropoxy derivatives prioritize VEGFR2 inhibition. Selectivity assays (e.g., kinase profiling) clarify target engagement .

- Species-Specific Efficacy : Rat models show 60% tumor reduction, but human cell lines require higher doses (IC₅₀ shift from 0.5 µM to 2.1 µM). Use humanized PDX models for translational relevance .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.